![molecular formula C10H18ClN B2569235 Dispiro[3.0.35.24]decan-9-amine;hydrochloride CAS No. 2416230-25-4](/img/structure/B2569235.png)
Dispiro[3.0.35.24]decan-9-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a chemical compound with the CAS Number: 2416230-25-4 . It has a molecular weight of 187.71 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for Dispiro[3.0.35.24]decan-9-amine;hydrochloride is1S/C10H17N.ClH/c11-8-7-9 (3-1-4-9)10 (8)5-2-6-10;/h8H,1-7,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Spectrophotofluorometric Analysis
Sterling and Haney (1974) discuss the use of fluorescamine, a compound related to dispiro structures, for the spectrophotofluorometric analysis of procainamide and sulfadiazine in the presence of primary aliphatic amines. This method is significant for the determination of drugs containing primary aromatic amino substituents, showcasing the analytical applications of dispiro-related compounds in pharmaceutical sciences (Sterling & Haney, 1974).
Stereospecific Addition Reactions
McCarthy, Connor, and Rosenfeld (1978) explored the stereospecific addition of Dimethylsulfonium Methylide to 9,10-Anthraquinone, demonstrating the chemical reactivity and structural peculiarities of dispiro compounds in synthetic organic chemistry (McCarthy, Connor, & Rosenfeld, 1978).
Antimalarial Activity
Sabbani et al. (2008) synthesized piperidine dispiro-1,2,4-trioxane analogues with nanomolar antimalarial activity, highlighting the potential of dispiro compounds in developing new antimalarial drugs. This research underscores the role of such structures in medicinal chemistry for targeting specific diseases (Sabbani et al., 2008).
Synthesis and Thermal Properties
SiniN., Azechi, and Endo (2015) discussed the synthesis and properties of spiro-centered benzoxazines, focusing on the thermal stability and polymerization temperature. This study is significant for materials science, especially in the development of thermally stable polymers with potential applications in various industrial sectors (SiniN., Azechi, & Endo, 2015).
Immunomodulatory Agents
Badger et al. (1990) explored the antiarthritic and suppressor cell-inducing activity of azaspiranes, a class of immunomodulatory agents. This research provides insight into the structure-function relationships of dispiro compounds and their potential therapeutic applications in autoimmune diseases (Badger et al., 1990).
Synthesis Techniques
Baldwin and Shukla (1999) reported efficient synthesis techniques for Dispiro[2.1.3.2]decane, showcasing the advancements in synthetic methods for constructing complex dispiro structures. This work is crucial for organic chemists interested in the synthesis of novel compounds with dispiro frameworks (Baldwin & Shukla, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
特性
IUPAC Name |
dispiro[3.0.35.24]decan-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUIVESKALGIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C23CCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


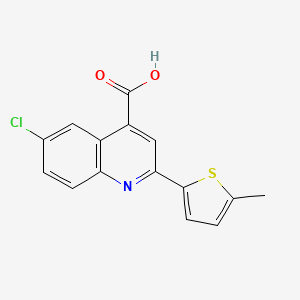
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)
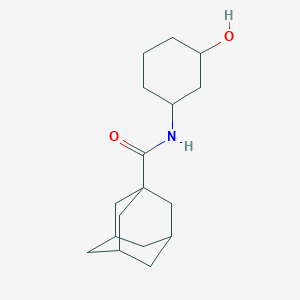


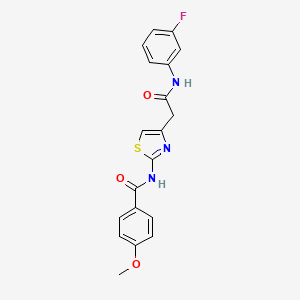
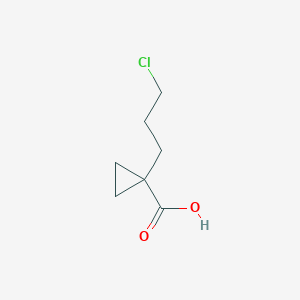
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)
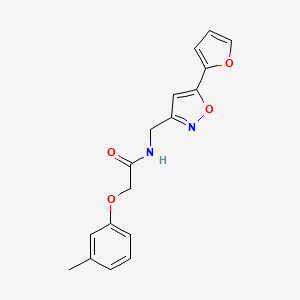

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2569172.png)

![2-(4-Butoxyphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2569175.png)